n-Methylornithine
CAS No.: 3485-66-3
Cat. No.: VC17057596
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3485-66-3 |
---|---|
Molecular Formula | C6H14N2O2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | (2S)-2-amino-5-(methylamino)pentanoic acid |
Standard InChI | InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
Standard InChI Key | HZVXTZMGAFEVFQ-YFKPBYRVSA-N |
Isomeric SMILES | CNCCC[C@@H](C(=O)O)N |
Canonical SMILES | CNCCCC(C(=O)O)N |
Introduction
Structural and Physicochemical Properties of N-Methylornithine
N-Methylornithine (C₆H₁₄N₂O₂) is an α-amino acid derivative distinguished by the addition of a methyl group to the nitrogen atom of ornithine’s backbone. Its molecular weight is 146.1876 g/mol, and it exhibits absolute stereochemistry with one defined stereocenter, resulting in optical activity [(+)-enantiomer] . The compound’s structure, represented by the SMILES notation CNCCC[C@H](N)C(O)=O
, highlights the (S)-configuration at the chiral center, a critical feature for its biological interactions .
Molecular Characteristics
The methylation at the nitrogen atom alters N-methylornithine’s physicochemical properties compared to ornithine. The addition of the hydrophobic methyl group reduces its polarity, potentially enhancing membrane permeability in microbial systems. This modification also influences its solubility profile, with predicted lower aqueous solubility than unmodified ornithine . The InChIKey HZVXTZMGAFEVFQ-YFKPBYRVSA-N
provides a unique identifier for its stereospecific structure .
Table 1: Physicochemical Properties of N-Methylornithine
Property | Value |
---|---|
Molecular Formula | C₆H₁₄N₂O₂ |
Molecular Weight | 146.1876 g/mol |
Stereochemistry | Absolute (S-configuration) |
Optical Activity | (+) |
Defined Stereocenters | 1 |
SMILES | CNCCC[C@H](N)C(O)=O |
Biosynthesis of N-Methylornithine in Microbial Systems
N-Methylornithine is synthesized through a specialized pathway in certain gut microbes, notably Enterococcus cecorum, as part of the production of enteropeptins—a class of sactipeptides . This biosynthesis involves three novel enzymatic reactions catalyzed by metalloenzymes, marking a significant departure from canonical amino acid modification pathways.
Key Enzymatic Steps
-
Arginine Deimination: A di-manganese-dependent arginase converts arginine to ornithine, releasing urea.
-
Methylation: A radical S-adenosylmethionine (rSAM) enzyme, belonging to a superfamily of Fe-S-containing methyltransferases, transfers a methyl group to ornithine’s nitrogen atom .
-
Peptide Incorporation: The methylated ornithine is integrated into a ribosomal peptide precursor, which undergoes additional post-translational modifications to form mature enteropeptins .
This pathway underscores the evolutionary innovation of microbial systems in tailoring amino acids for specialized metabolites. The Fe-S methyltransferase identified here represents the founding member of a widespread enzyme family, suggesting broader relevance in microbial metabolism .
Biological Activity and Ecological Role
N-Methylornithine exhibits selective bacteriostatic activity, primarily against its producing strain, Enterococcus cecorum . This self-inhibitory effect aligns with an emerging paradigm in microbiome research, where microbial metabolites regulate population dynamics through fratricidal or autotoxic mechanisms.
Mechanistic Insights
The compound’s activity is hypothesized to arise from its structural mimicry of ornithine, a substrate in critical metabolic pathways such as the urea cycle and polyamine biosynthesis. By competitively inhibiting enzymes like ornithine decarboxylase, N-methylornithine may disrupt polyamine synthesis, stalling microbial growth . This targeted inhibition likely provides ecological advantages by modulating intraspecies competition within dense microbial communities.
Applications and Research Implications
Microbial Ecology and Probiotics
The self-inhibitory properties of N-methylornithine suggest potential applications in probiotic formulations, where controlled microbial growth is desirable. Its role in enteropeptins highlights mechanisms by which commensal bacteria maintain gut homeostasis through chemical signaling .
Drug Discovery
The Fe-S methyltransferase involved in N-methylornithine biosynthesis presents a novel target for antibiotic development. Inhibiting this enzyme could disrupt pathogenic microbial communities without affecting human cells, leveraging the specificity of microbial secondary metabolism .
Structural Biology
N-Methylornithine serves as a model substrate for studying radical SAM enzymes and Fe-S cluster chemistry. Its biosynthesis provides insights into enzyme evolution and the engineering of biocatalysts for synthetic biology .
Comparative Analysis with Related Metabolites
N-Methylornithine vs. Ornithine
Property | N-Methylornithine | Ornithine |
---|---|---|
Nitrogen Substituent | Methyl group | Primary amine |
Polarity | Lower | Higher |
Biological Role | Secondary metabolite | Urea cycle intermediate |
Enzyme Interactions | Inhibits decarboxylases | Substrate for enzymes |
The methylation of ornithine fundamentally alters its biochemical behavior, transitioning it from a metabolic intermediate to a regulatory molecule.
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